(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has demonstrated the synthesis of compounds incorporating benzothiazole and piperazine units showing variable and modest antimicrobial activities against a range of bacterial and fungal strains. For instance, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives from acid chlorides and piperazine derivatives, which were screened for in vitro antimicrobial activity, revealing variable effectiveness against investigated strains (Patel, Agravat, & Shaikh, 2011). Similarly, compounds with a benzothiazole scaffold have been identified as new anti-mycobacterial chemotypes, with several derivatives showing low-micromolar range activity against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Anti-Inflammatory and Analgesic Agents
Another study explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory properties. This suggests the potential of structurally similar compounds in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Selective Estrogen Receptor Modulators (SERMs)
Compounds featuring a benzothiazole moiety have also been explored for their potential as selective estrogen receptor modulators (SERMs), which possess estrogen agonist-like actions on bone tissues and serum lipids while displaying estrogen antagonist properties in breast and uterus tissues. A derivative showing substantial increase in estrogen antagonist potency relative to raloxifene suggests the utility of these compounds in hormone-related therapies (Palkowitz, Glasebrook, Thrasher, Hauser, Short, Phillips, Muehl, Sato, Shetler, Cullinan, Pell, & Bryant, 1997).
Receptor Targeting for Therapeutic Purposes
Further research has led to the discovery of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as potent antagonists for specific G protein-coupled receptors (GPCRs), highlighting the therapeutic potential of these structures in modulating receptor activity for various diseases (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound’s mode of action involves the suppression of the COX enzymes . This suppression inhibits the production of thromboxane, PGE2, and prostacyclin, which are lipid compounds that play a significant role in inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of thromboxane, PGE2, and prostacyclin, thereby reducing inflammation .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and subsequently reducing the production of thromboxane, PGE2, and prostacyclin, the compound helps alleviate inflammation .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability For instance, the presence of other compounds or substances in the environment could potentially interact with the compound and affect its action.
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-12-4-5-13-15(11-12)24-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHJPQICYCQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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